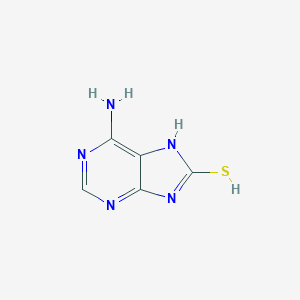
6-Amino-9H-purine-8-thiol
描述
6-Amino-9H-purine-8-thiol, also known as this compound, is a useful research compound. Its molecular formula is C5H5N5S and its molecular weight is 167.19g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22721. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
6-Amino-9H-purine-8-thiol, also known as Meradine, primarily targets the protein folding environment in mitochondria . It is a purine-based inhibitor of the molecular chaperone Heat Shock Protein-90 (Hsp90) and its mitochondrial homolog, TRAP1 . These proteins play crucial roles in maintaining cellular homeostasis by assisting in the correct folding of other proteins and preventing their aggregation .
Mode of Action
Meradine interacts with its targets, leading to changes in cellular processes. It binds to ADP-Hsp90, Hsp90 co-chaperone complex, or TRAP1, involving hydrogen bonds, π-π stacking, cation-π contacts, and hydrophobic interactions with the surrounding amino acids in the active site . This binding disrupts the normal functioning of these chaperones, leading to alterations in protein folding and stability .
Biochemical Pathways
The disruption of Hsp90 and TRAP1 affects multiple biochemical pathways. In leukemic cells treated with 6-Amino-SPD, increased expression of caspase 3 and cytochrome c genes was observed, indicating involvement of the intrinsic mitochondrial pathway in the induction of apoptosis . Additionally, both derivatives exhibited increased expression of Akt and CA IX genes, suggesting activation of the Akt/HIF pathway .
Result of Action
The molecular and cellular effects of Meradine’s action include the induction of apoptosis and disruption of mitochondrial function . The compound leads to the dissipation of mitochondrial membrane potential, inhibition of oxidative phosphorylation, and reduction of ATP production, resulting in apoptosis and tumor cell killing .
生化分析
Biochemical Properties
6-Amino-9H-purine-8-thiol plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes such as adenosine deaminase and xanthine oxidase, influencing their activity. The interaction with adenosine deaminase results in the deamination of adenosine to inosine, while the interaction with xanthine oxidase leads to the oxidation of hypoxanthine to xanthine and subsequently to uric acid . These interactions highlight the importance of this compound in purine metabolism and its potential impact on cellular functions.
Cellular Effects
This compound has been shown to exert various effects on different cell types and cellular processes. In cancer cells, this compound induces apoptosis by activating caspase-3 and cytochrome c, leading to programmed cell death . Additionally, this compound influences cell signaling pathways, such as the Akt/HIF pathway, which plays a role in cell survival and proliferation . The compound also affects gene expression by modulating the levels of specific microRNAs, further impacting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound binds to the active sites of enzymes such as adenosine deaminase and xanthine oxidase, inhibiting their activity and altering purine metabolism . Additionally, this compound induces apoptosis in cancer cells through the intrinsic mitochondrial pathway, involving the release of cytochrome c and activation of caspase-3 . These molecular interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that this compound can maintain its activity in vitro, with sustained effects on cellular functions such as apoptosis and gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to induce apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to purine metabolism. The compound interacts with enzymes such as adenosine deaminase and xanthine oxidase, influencing the conversion of adenosine to inosine and hypoxanthine to xanthine, respectively . These interactions affect the overall metabolic flux and levels of metabolites such as uric acid, highlighting the compound’s role in maintaining cellular homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes by nucleoside transporters, facilitating its entry into cells . Once inside the cell, this compound can bind to various proteins, influencing its localization and accumulation within specific cellular compartments . These interactions are crucial for the compound’s biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in purine metabolism . Additionally, this compound can accumulate in mitochondria, where it induces apoptosis through the intrinsic mitochondrial pathway . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, directing it to specific compartments or organelles .
属性
IUPAC Name |
6-amino-7,9-dihydropurine-8-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5S/c6-3-2-4(8-1-7-3)10-5(11)9-2/h1H,(H4,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVOFCPOXNYVCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)NC(=S)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70224478 | |
| Record name | Meradine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70224478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7390-62-7 | |
| Record name | 6-Amino-7,9-dihydro-8H-purine-8-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7390-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meradine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007390627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7390-62-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22721 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Meradine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70224478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-1,7-dihydro-8H-purine-8-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.159 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MERADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1VHB7IV58 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary area of research regarding Meradine?
A: The research primarily investigates Meradine's potential therapeutic benefits in mitigating the harmful effects of radiation exposure. Studies have focused on its ability to improve survival rates and normalize biochemical processes in irradiated animals. [, , ]
Q2: What specific effects has Meradine demonstrated in irradiated animals?
A: In studies using rat models, Meradine administration has been linked to increased survival rates following exposure to radiation. [] Additionally, it has shown the ability to normalize catecholamine metabolism in the hypothalamus of irradiated rats, potentially indicating a restorative effect on neurochemical balance. [, ]
Q3: When is Meradine most effective in the context of radiation exposure?
A: Research suggests that Meradine's therapeutic effect is most pronounced when administered during the period of clinical recovery, approximately one month after irradiation. [] This suggests that it may play a role in supporting the body's natural repair and recovery mechanisms following radiation-induced damage.
Q4: What mechanisms are proposed for Meradine's observed effects?
A: While the exact mechanisms are still being investigated, researchers propose that Meradine may enhance the regeneration and compensation of tissues damaged by radiation. [] By bolstering these processes, Meradine could potentially reduce the long-term, irreversible damage caused by radiation exposure.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-methoxy-4-[(4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B505539.png)
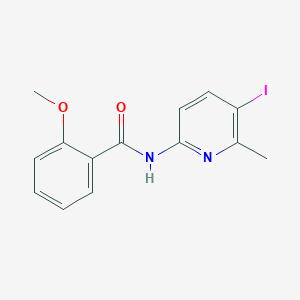
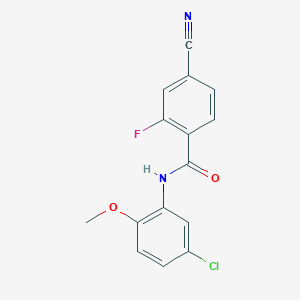
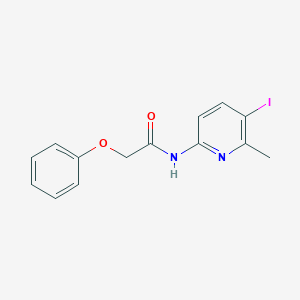
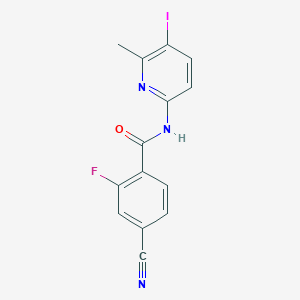
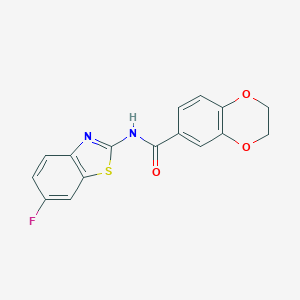
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dichlorobenzamide](/img/structure/B505545.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-chloropyridine-3-carboxamide](/img/structure/B505546.png)
![2-chloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B505550.png)
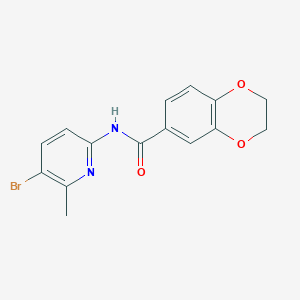
![2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B505554.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-chlorobenzamide](/img/structure/B505555.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,4-dichlorobenzamide](/img/structure/B505557.png)
![3,5-dimethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B505560.png)
